molecular formula C22H19N3O4S B3209143 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1058215-77-2

2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No. B3209143
CAS RN: 1058215-77-2
M. Wt: 421.5 g/mol
InChI Key: ANYDXJXMVHXZTJ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives are important in the field of medicinal chemistry . They are used in the design of new Mitogen-activated protein kinase-interacting protein kinases (MNKs) inhibitors . MNKs phosphorylate eukaryotic initiation factor 4E (eIF4E) and regulate the processes of cell proliferation, cell cycle, and migration and invasion of cancer cells .


Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be prepared by cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The aldehydes can be prepared by using Vilsmeier Haack reaction from imidazo[2,1-b]thiazole and POCl3 in DMF .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed by overlaying the hit core with the MNK2 ATP docking pocket (PDB: 2hw7) .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives can be characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as an inhibitor of CK2, which has been implicated in a variety of cellular processes. CK2 is overexpressed in many types of cancer, and inhibition of CK2 has been shown to have antitumor effects in preclinical models. This compound has also been shown to have potential applications in the treatment of viral infections, such as hepatitis C virus and human papillomavirus, as well as in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its potential applications in animal models.

Future Directions

There are several potential future directions for research on 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of viral infections and neurodegenerative diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may have potential applications in the treatment of cancer.

Safety and Hazards

The safety and hazards of imidazo[2,1-b]thiazole derivatives can be evaluated by testing their cytotoxic ability on different types of cells . For example, the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-14(26)16-5-8-19(20(11-16)28-2)29-13-21(27)23-17-6-3-15(4-7-17)18-12-25-9-10-30-22(25)24-18/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYDXJXMVHXZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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